Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 889947-86-8
VCID: VC3247747
InChI: InChI=1S/C15H22N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-11,16H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)C2=CC=CC=C2CN
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate

CAS No.: 889947-86-8

Cat. No.: VC3247747

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate - 889947-86-8

Specification

CAS No. 889947-86-8
Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name ethyl 1-[2-(aminomethyl)phenyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C15H22N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-11,16H2,1H3
Standard InChI Key BHUYWCARCZLZRJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C2=CC=CC=C2CN
Canonical SMILES CCOC(=O)C1CCN(CC1)C2=CC=CC=C2CN

Introduction

Structural and Chemical Properties

Molecular Structure and Identification

Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate (CAS Registry Number: 889947-86-8) is characterized by a piperidine core with an ethyl carboxylate group at position 4 and a 2-(aminomethyl)phenyl substituent at the nitrogen atom of the piperidine ring . The molecular formula of this compound is C15H22N2O2, with a calculated molecular weight of 262.35 g/mol . The structure contains two nitrogen atoms - one in the piperidine ring and another as a primary amine in the aminomethyl group attached to the phenyl ring. This arrangement creates a molecule with both basic and hydrogen-bonding capabilities that may contribute to its biological activity.

Chemical Identifiers and Database Information

The compound is cataloged in chemical databases with multiple systematic names and identifiers. Its IUPAC name is ethyl 1-[2-(aminomethyl)phenyl]piperidine-4-carboxylate . Additional identifiers include InChI=1S/C15H22N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-11,16H2,1H3 and the InChIKey BHUYWCARCZLZRJ-UHFFFAOYSA-N . These standardized identifiers facilitate unambiguous identification of the compound across different chemical databases and literature sources.

Physical and Chemical Properties

The compound features an ester functional group (the ethyl carboxylate), which can undergo hydrolysis under basic or acidic conditions. The primary amine group (-CH2NH2) attached to the phenyl ring is likely to be basic and nucleophilic, making it reactive toward electrophiles. The phenyl ring provides rigidity to the structure and potential for π-stacking interactions with aromatic residues in biological targets. The piperidine ring introduces conformational flexibility that may be important for biological activity, allowing the molecule to adopt different spatial arrangements when interacting with target biomolecules.

Synthesis and Preparation Methods

Protection Strategies for Amine Groups

The literature on related compounds suggests that protection of amine groups is often necessary during multistep syntheses. For instance, tert-butoxycarbonyl (Boc) protection is commonly employed, as seen in the synthesis of tert-butyl (2-bromoethyl)carbamate described in one synthetic protocol . This protection strategy involves the use of Boc2O in dichloromethane with triethylamine as a base . Such approaches would likely be applicable to the synthesis of the target compound to control the reactivity of the aminomethyl group during key coupling steps.

Final Steps and Purification

The final steps in the synthesis would likely involve deprotection of any protected amine groups and purification. Common purification techniques for similar compounds include column chromatography, recrystallization, and in some cases, preparative HPLC. The success of these purification methods often depends on optimizing solvent systems based on the compound's polarity and solubility characteristics.

Research Data and Comparative Analysis

Comparative Analysis with Related Compounds

Table 1 below presents a comparative analysis of Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate with structurally related compounds that have been studied for their DPP-4 inhibitory activity:

CompoundStructure DescriptionIC50 (μM)
Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylatePiperidine-4-carboxylic acid ethyl ester with 2-aminomethyl-phenylNot determined
4b-4Carbonyl-1-piperidine-4-carboxylic acid ethyl ester with 4-fluoro-phenyl and aminomethyl0.937
6b-3Carbonyl-1-piperidine-4-carboxylic acid ethyl ester with 4-chloro-phenyl and aminomethyl>50
4e-2Carboxylic acid methylamide with 2,4-dichloro-phenyl and aminomethyl0.011
4e-7Carboxylic acid cyanomethyl-amide with 2,4-dichloro-phenyl and aminomethyl0.010

This comparison suggests that the specific substitution patterns on the phenyl ring and the nature of the amide or ester functionality significantly influence inhibitory potency . These structure-activity relationships could guide future research on the target compound's potential biological activities.

Molecular Properties and Physicochemical Parameters

The physicochemical properties of Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate, including its molecular weight (262.35 g/mol) and structural features, place it within a range that is generally considered favorable for drug-like molecules . The presence of both hydrogen bond donors (the primary amine) and acceptors (the ester carbonyl and nitrogen atoms) contributes to its potential for interactions with biological targets. The compound's balanced lipophilicity due to the combination of aromatic, aliphatic, and polar functionalities suggests potential for good membrane permeability while maintaining sufficient water solubility.

Binding Mode Considerations

Based on studies of related compounds, the binding mode of Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate to potential targets like DPP-4 might involve several key interactions:

  • Hydrogen bonding between the primary amine and acidic residues in the binding pocket

  • Potential π-stacking interactions between the phenyl ring and aromatic amino acid residues

  • Hydrophobic interactions involving the piperidine ring and lipophilic pockets in the target protein

  • Hydrogen bond acceptor interactions involving the ester carbonyl group

The rigidity of the DPP-4 binding pocket, which is highly specific for proline residues but can accommodate substituted aromatic rings, suggests that the specific spatial arrangement of these functional groups in the target compound could be crucial for its activity .

Future Research Directions

Synthesis and Characterization

Future research on Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate should focus on developing efficient synthetic routes and comprehensive characterization of its physical, chemical, and spectroscopic properties. This would include optimization of reaction conditions, investigation of alternative synthetic pathways, and detailed analysis using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Biological Evaluation

Comprehensive biological evaluation of the compound should include:

  • Assessment of its inhibitory activity against DPP-4 and related enzymes

  • Investigation of its selectivity profile against a panel of related proteases

  • Determination of its binding mode through crystallographic studies or molecular modeling

  • Evaluation of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles

  • Preliminary assessment of its toxicity and safety profile

Structure Modification Studies

Structure-activity relationship studies could explore modifications to enhance potency and selectivity, such as:

  • Introduction of halogens or other substituents on the phenyl ring

  • Modification of the ester functionality to amides or other bioisosteres

  • Exploration of different ring sizes or heterocycles in place of the piperidine

  • Investigation of stereochemical effects if chiral centers are introduced

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